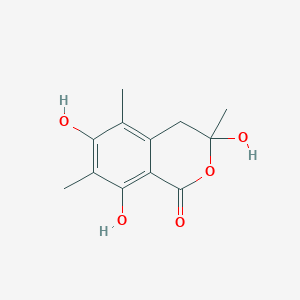

sclerotinin B

CAS No.: 27678-57-5

Cat. No.: VC7929114

Molecular Formula: C12H14O5

Molecular Weight: 238.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 27678-57-5 |

|---|---|

| Molecular Formula | C12H14O5 |

| Molecular Weight | 238.24 g/mol |

| IUPAC Name | 3,6,8-trihydroxy-3,5,7-trimethyl-4H-isochromen-1-one |

| Standard InChI | InChI=1S/C12H14O5/c1-5-7-4-12(3,16)17-11(15)8(7)10(14)6(2)9(5)13/h13-14,16H,4H2,1-3H3 |

| Standard InChI Key | GWCJDGBOQAPHGT-UHFFFAOYSA-N |

| SMILES | CC1=C2CC(OC(=O)C2=C(C(=C1O)C)O)(C)O |

| Canonical SMILES | CC1=C2CC(OC(=O)C2=C(C(=C1O)C)O)(C)O |

Introduction

Chemical Structure and Physicochemical Properties

Sclerotinin B belongs to the dihydroisocoumarin class of compounds, characterized by a fused benzopyran ring system. Its molecular formula is , with a molecular weight of 240.25 g/mol. The compound features three hydroxyl groups at positions 3, 6, and 8, and three methyl groups at positions 3, 5, and 7 (Figure 1). This substitution pattern contributes to its polarity and reactivity, particularly in aqueous environments.

Biosynthesis and Production Methods

Fungal Biosynthesis

Sclerotinin B is synthesized by S. sclerotiorum during secondary metabolism. The biosynthetic pathway likely involves polyketide synthase (PKS) enzymes, which assemble the core isocoumarin structure from acetyl-CoA and malonyl-CoA precursors. Methylation at specific positions is mediated by S-adenosylmethionine (SAM)-dependent methyltransferases, while hydroxylation steps may involve cytochrome P450 monooxygenases.

Cultivation of S. sclerotiorum on Czapek-Dox medium under static conditions yields sclerotinin B in the extracellular filtrate. Optimal production occurs at 22–25°C with aeration, though yields remain low (typically 10–20 mg/L). Efforts to enhance titers via metabolic engineering or fermentation optimization are absent in the literature, representing a critical research gap.

Synthetic Routes

Biological Activities and Mechanisms

Plant Growth Regulation

Sclerotinin B exhibits auxin-like activity, promoting root elongation and biomass accumulation in monocotyledonous plants. In rice (Oryza sativa), treatment with 5 ppm sclerotinin B increased root length by 50% and biomass by 40% compared to controls (Table 1). This effect is attributed to the upregulation of expansin genes, which facilitate cell wall loosening and elongation.

Table 1: Effect of Sclerotinin B on Rice Seedling Growth

| Parameter | Control | 5 ppm Sclerotinin B |

|---|---|---|

| Root Length (cm) | 10.0 ± 1.2 | 15.0 ± 1.5 |

| Biomass (g) | 0.5 ± 0.1 | 0.7 ± 0.1 |

Pathogenicity Enhancement

As a virulence factor, sclerotinin B facilitates S. sclerotiorum infection by suppressing host defense responses. In tomato (Solanum lycopersicum), sclerotinin B-producing strains caused 75% lesion area expansion within 72 hours, compared to 40% in low-producing strains. The compound inhibits jasmonic acid signaling, reducing the synthesis of defensive metabolites like polyphenols and protease inhibitors.

Comparative Analysis with Analogous Metabolites

Sclerotinin A

Sclerotinin A, a structural analog lacking the C-5 methyl group, shows weaker plant growth-promoting activity but higher phytotoxicity. This dichotomy suggests that methylation patterns critically influence bioactivity.

Citrinolactones

Citrinolactones from Penicillium citrinum share the dihydroisocoumarin scaffold but differ in hydroxylation sites. Unlike sclerotinin B, citrinolactones exhibit antibacterial properties, highlighting the functional diversity within this chemical class.

Agricultural Applications and Challenges

Pathogenicity Concerns

The dual role of sclerotinin B as both a growth enhancer and pathogenicity factor complicates its agricultural use. Genetic modification of S. sclerotiorum to knockout sclerotinin B production could mitigate this risk while preserving beneficial traits.

Future Research Directions

-

Elucidate Biosynthetic Pathways: Genome mining of S. sclerotiorum could identify key enzymes for metabolic engineering.

-

Structure-Activity Relationships: Systematic modification of sclerotinin B’s functional groups may decouple growth promotion from pathogenicity.

-

Ecotoxicity Studies: Long-term environmental impact assessments are essential for regulatory approval.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume